N-{3-[(4-ethoxyphenyl)(morpholin-4-yl)methyl]-4,5-dimethylthiophen-2-yl}benzamide
Description
The compound N-{3-[(4-ethoxyphenyl)(morpholin-4-yl)methyl]-4,5-dimethylthiophen-2-yl}benzamide is a benzamide derivative featuring a thiophene core substituted with methyl groups at positions 4 and 5, a morpholine-4-ylmethyl group, and a 4-ethoxyphenyl moiety.
Properties
IUPAC Name |
N-[3-[(4-ethoxyphenyl)-morpholin-4-ylmethyl]-4,5-dimethylthiophen-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N2O3S/c1-4-31-22-12-10-20(11-13-22)24(28-14-16-30-17-15-28)23-18(2)19(3)32-26(23)27-25(29)21-8-6-5-7-9-21/h5-13,24H,4,14-17H2,1-3H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKLSLPHQKNVVSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(C2=C(SC(=C2C)C)NC(=O)C3=CC=CC=C3)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{3-[(4-ethoxyphenyl)(morpholin-4-yl)methyl]-4,5-dimethylthiophen-2-yl}benzamide is a synthetic compound with potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure
The compound is characterized by a complex structure that includes:
- A benzamide core.
- A thiophene ring substituted with ethoxy and morpholine groups.
This unique structure may contribute to its biological activity, particularly in inhibiting specific enzymatic pathways.
The biological activity of this compound can be attributed to several mechanisms:
-
Tyrosinase Inhibition :
- Tyrosinase is a key enzyme in melanin production. Studies have shown that related compounds exhibit strong inhibitory effects on tyrosinase activity, which may extend to this compound. For instance, analogs with similar structures demonstrated IC50 values significantly lower than that of standard inhibitors like kojic acid .
- Antioxidant Activity :
- Cytotoxicity Profiles :
Efficacy Studies
Recent studies have focused on the efficacy of this compound in different biological contexts:
Case Studies
- Melanin Production Inhibition :
- Cytotoxic Effects on Cancer Cells :
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs in Benzamide Derivatives
Several benzamide-based compounds share structural motifs with the target molecule. Key examples include:
Table 1: Structural Comparison of Benzamide Derivatives
Functional Group Analysis
Morpholine Derivatives :
The morpholine ring is a critical feature in the target compound and analogs (e.g., and ). Morpholine contributes to solubility via its oxygen atom and may engage in hydrogen bonding. However, substitution patterns (e.g., sulfonyl in vs. methyl in the target compound) significantly alter electronic properties and metabolic stability .- Ethoxyphenyl vs.
Thiophene vs. Pyrazole/Benzothiazole Cores : The thiophene core in the target compound provides π-π stacking capabilities, whereas pyrazole () and benzothiazole () cores may confer additional hydrogen-bonding or metal-chelating properties .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
